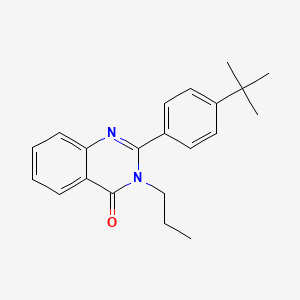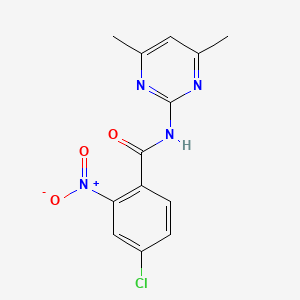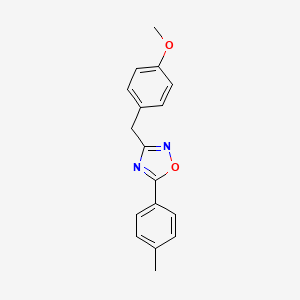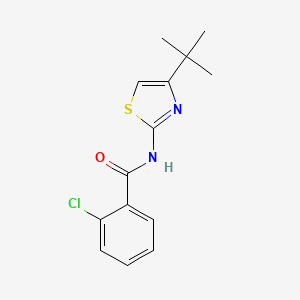
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a quinazolinone derivative that has a unique chemical structure, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act as a kinase inhibitor, which could explain its potential use in cancer treatment. It has also been proposed that the compound may have antioxidant properties, which could be beneficial in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. The compound has also been reported to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone in lab experiments include its unique chemical structure, which makes it a promising compound for further research. The compound is also relatively easy to synthesize, making it readily available for study. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone. One potential direction is to investigate its potential use as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, more research is needed to determine the long-term effects and potential toxicity of the compound.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. The compound has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of the compound.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone involves the reaction of 4-tert-butylphenyl hydrazine and propionyl chloride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and potassium carbonate to obtain the final product. The synthesis method has been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its antifungal and antibacterial properties.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-14-23-19(15-10-12-16(13-11-15)21(2,3)4)22-18-9-7-6-8-17(18)20(23)24/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKAVTZMXMEGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)



![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
